molecular formula C7H4Cl2N4 B2639851 5-(2,6-Dichlorophenyl)-1H-tetrazole CAS No. 50907-31-8

5-(2,6-Dichlorophenyl)-1H-tetrazole

Cat. No.: B2639851
CAS No.: 50907-31-8
M. Wt: 215.04
InChI Key: RLXQNTWJPTUTCL-UHFFFAOYSA-N
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Description

5-(2,6-Dichlorophenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 2,6-dichlorophenyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichlorophenyl)-1H-tetrazole typically involves the cycloaddition reaction of 2,6-dichlorobenzonitrile with sodium azide. The reaction is catalyzed by a transition metal, often gold, under controlled conditions. The process can be summarized as follows :

    Starting Material: 2,6-Dichlorobenzonitrile

    Reagent: Sodium azide

    Catalyst: Gold

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichlorophenyl)-1H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the tetrazole ring.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with other unsaturated compounds, forming new ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazoles, while cycloaddition reactions can produce complex ring systems.

Scientific Research Applications

5-(2,6-Dichlorophenyl)-1H-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,6-Dichlorophenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Dichlorophenyl)-1H-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical properties and reactivity. Unlike diclofenac, which is primarily used as an NSAID, this compound has broader applications in organic synthesis, biology, and industry.

Properties

IUPAC Name

5-(2,6-dichlorophenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXQNTWJPTUTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NNN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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